molecular formula C16H15NO3 B3324703 (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one CAS No. 194235-02-4

(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Cat. No.: B3324703
CAS No.: 194235-02-4
M. Wt: 269.29 g/mol
InChI Key: FTOHXQPVCMMHRO-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a chiral β-lactam compound β-lactams are a class of compounds known for their four-membered lactam ring, which is a cyclic amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be achieved through several methods. One common approach involves the use of l-threonine as a starting material. The process includes the following steps :

    N-Alkylation: l-threonine is reacted with β-methallyl chloride amide to form an intermediate.

    Cyclization: The intermediate undergoes intramolecular cyclization to form the azetidinone ring.

    Functional Group Modification: The azetidinone is further modified to introduce the hydroxy and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction can yield various alcohol derivatives.

Scientific Research Applications

(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a similar mechanism of action.

    Cephalosporin: A class of β-lactam antibiotics with a broader spectrum of activity.

    Carbapenem: Known for their resistance to β-lactamase enzymes.

Uniqueness

(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its chiral centers and the presence of both hydroxy and methoxyphenyl groups make it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(3S,4S)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOHXQPVCMMHRO-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2[C@H]([C@@H](C2=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 2
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 3
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 4
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 5
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Reactant of Route 6
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

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